molecular formula C9H8BrClO2 B12342336 Methyl 4-bromo-3-(chloromethyl)benzoate

Methyl 4-bromo-3-(chloromethyl)benzoate

Cat. No.: B12342336
M. Wt: 263.51 g/mol
InChI Key: IKBKKYVWPGGCAB-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Benzoate (B1203000) Derivatives as Synthetic Intermediates

Functionalized benzoate derivatives, including halogenated methylbenzoates, are crucial intermediates in the synthesis of a wide array of chemical entities. The ester group can be readily hydrolyzed to a carboxylic acid or converted to other functional groups, while the substituents on the aromatic ring provide sites for further chemical transformations. This versatility makes them indispensable in the pharmaceutical, agrochemical, and materials science industries. For instance, benzoate derivatives are key components in the synthesis of various active pharmaceutical ingredients. nih.govrsc.org

Strategic Utility of Halogen and Halomethyl Groups as Versatile Synthetic Handles on Aromatic Scaffolds

The presence of halogen and halomethyl groups on an aromatic scaffold is of strategic importance in synthetic organic chemistry. Halogen atoms, such as bromine and chlorine, can act as directing groups in electrophilic aromatic substitution reactions and are excellent participants in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The bromomethyl group, in particular, is a highly reactive benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions. This dual reactivity of a halogen on the ring and a halogen on a methyl group provides a powerful toolkit for the stepwise and selective functionalization of the molecule.

Overview of Research Trajectories in Halogenated Benzoate Chemistry

Current research in the field of halogenated benzoates is focused on several key areas. These include the development of more efficient and environmentally benign methods for their synthesis, the exploration of their reactivity in novel chemical transformations, and their application as key building blocks in the synthesis of complex target molecules with interesting biological or material properties. A significant area of investigation involves their use in the preparation of pharmaceutical agents, such as inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL) and histone deacetylase. google.comchemicalbook.com

Chemical Profile of Methyl 4-bromo-3-(chloromethyl)benzoate

IUPAC Name This compound
CAS Number 74733-30-5 nih.gov
Molecular Formula C₉H₈BrClO₂ nih.gov
Molecular Weight 263.51 g/mol nih.gov
SMILES COC(=O)C1=CC(=C(C=C1)CBr)Cl nih.gov

Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Weight 263.51 g/mol
Molecular Formula C₉H₈BrClO₂
XLogP3 3.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 261.93962 Da
Monoisotopic Mass 261.93962 Da
Topological Polar Surface Area 26.3 Ų
Heavy Atom Count 13
Formal Charge 0
Complexity 186
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Note: The data in this table is computationally derived. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 4-bromo-3-(chloromethyl)benzoate

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5H2,1H3

InChI Key

IKBKKYVWPGGCAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 3 Chloromethyl Benzoate

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality in Methyl 4-bromo-3-(chloromethyl)benzoate is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the electronic properties of the substituents on the benzene (B151609) ring. The ester and chloromethyl groups, both being electron-withdrawing, are expected to influence the reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com

In the case of this compound, the methoxycarbonyl group is para to the bromine atom, and the chloromethyl group is meta. The para-ester group is well-positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance. The rate of SNAr reactions is generally faster for more electronegative leaving groups (F > Cl > Br > I) because the more electronegative atom is better at stabilizing the incoming negative charge in the rate-determining addition step. masterorganicchemistry.com While aryl bromides are less reactive than corresponding fluorides and chlorides in SNAr reactions, the presence of activating groups can still enable substitution to occur. masterorganicchemistry.com

Recent computational and experimental studies have also suggested the possibility of concerted SNAr mechanisms, particularly for less-activated systems or with certain nucleophiles, where bond formation and bond-breaking occur in a single step. researchgate.net For a substrate like this compound, while the classical two-step mechanism is the most probable pathway due to the activating ester group, the exact mechanism could be influenced by the specific nucleophile and reaction conditions employed.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of C-C bonds. The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the palladium catalyst. rsc.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. wikipedia.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. wikipedia.org The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl. wikipedia.org

While no direct experimental data for the Suzuki-Miyaura coupling of this compound was found, the reactivity of a closely related compound, Methyl 4-bromo-3-methylbenzoate, has been reported. This compound undergoes Suzuki coupling with 2-chloroboronic acid to form the corresponding biaryl, demonstrating the viability of this reaction on a similar framework. core.ac.uk The presence of both electron-withdrawing and electron-donating groups on the aryl bromide is generally well-tolerated in Suzuki couplings. wikipedia.orgnih.gov The chloromethyl group at the ortho position to the bromine in the target molecule may introduce some steric hindrance, which could influence the reaction rate, but successful couplings of ortho-substituted aryl bromides are common. wikipedia.org

Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides
Aryl BromideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene (B28343)/H₂O95 wikipedia.org
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O92 wikipedia.org
2-BromotoluenePhenylboronic acidPdCl₂(dppf)K₂CO₃THF88 wikipedia.org
Methyl 4-bromobenzoate (B14158574)Phenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene97 wikipedia.org

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. wikipedia.orgyoutube.com The reaction is versatile, allowing for the coupling of aryl, vinyl, and alkyl groups. libretexts.org

No direct examples of Stille coupling with this compound are available in the searched literature. However, the reaction is known to be effective for a wide range of functionalized aryl bromides, including those with ester and even benzylic halide functionalities, provided the reaction conditions are carefully controlled. nih.govnih.gov The presence of the chloromethyl group could potentially compete in oxidative addition, but the C(sp²)-Br bond is generally more reactive than a C(sp³)-Cl bond towards Pd(0) insertion. The relative reactivity of different substituents on the organotin reagent is typically vinyl > alkynyl > aryl > allyl ≈ benzyl (B1604629) >> alkyl, allowing for selective transfer of the desired group. libretexts.org

Illustrative Stille Coupling Reactions of Aryl Bromides
Aryl BromideOrganostannaneCatalyst/LigandSolventYield (%)Reference
BromobenzeneTributyl(vinyl)stannanePd(PPh₃)₄THF95 libretexts.org
4-BromoacetophenoneTributyl(phenyl)stannanePdCl₂(PPh₃)₂Toluene89 libretexts.org
Ethyl 4-bromobenzoateTributyl(2-thienyl)stannanePd(OAc)₂/P(o-tolyl)₃DMF91 libretexts.org
1-Bromo-2-fluorobenzeneTrimethyl(phenylethynyl)stannanePd(PPh₃)₄/CuIDioxane85 libretexts.org

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent as the organometallic partner. organic-chemistry.orgwikipedia.org It is typically catalyzed by nickel or palladium complexes. youtube.com A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which makes them incompatible with many functional groups, such as esters. youtube.com

Given the presence of a methyl ester in this compound, a standard Kumada coupling would likely be problematic, as the Grignard reagent could add to the ester carbonyl. However, modern advancements in catalyst design and reaction conditions have expanded the scope of the Kumada coupling to include some functionalized substrates, often at low temperatures to minimize side reactions. rhhz.net Nickel catalysts are frequently used and have shown efficacy in coupling aryl bromides with various Grignard reagents. rhhz.net It is conceivable that under carefully optimized, low-temperature conditions with a suitable nickel catalyst, the Kumada coupling of this compound could be achieved, though chemoselectivity would be a major challenge.

Examples of Kumada Cross-Coupling with Functionalized Aryl Bromides
Aryl BromideGrignard ReagentCatalystSolventYield (%)Reference
4-BromoanisolePhenylmagnesium bromideNiCl₂(dppp)THF/Ether96 wikipedia.org
2-BromopyridineEthylmagnesium bromideNiCl₂(dppe)THF85 wikipedia.org
1-Bromo-4-(trifluoromethyl)benzeneMethylmagnesium bromidePd(OAc)₂/PCy₃THF78 researchgate.net
4-Bromobenzonitrilen-Butylmagnesium chlorideNiCl₂(PCy₃)₂THF90 rhhz.net

The Hiyama coupling utilizes an organosilicon compound as the coupling partner with an organic halide, catalyzed by palladium. organic-chemistry.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride), to generate a hypervalent silicate (B1173343) species that is competent for transmetalation. wikipedia.orgorganic-chemistry.org Organosilanes are attractive reagents due to their stability, low toxicity, and ease of handling. nih.govnih.gov

There are no direct reports of Hiyama coupling with this compound in the searched literature. However, the reaction is known to be effective for a range of aryl bromides, including those with electron-withdrawing and electron-donating groups. nih.gov The presence of the ester and chloromethyl groups should be tolerated under standard Hiyama conditions. The reaction can be performed with various organosilanes, allowing for the introduction of aryl, vinyl, and alkyl groups. organic-chemistry.org More recent developments have led to fluoride-free Hiyama couplings, which further expands the functional group compatibility. wikipedia.orgorganic-chemistry.org

Illustrative Hiyama Cross-Coupling Reactions of Aryl Bromides
Aryl BromideOrganosilaneCatalystActivatorSolventYield (%)Reference
4-BromoiodobenzenePhenyltrimethoxysilanePd(OAc)₂/PPh₃TBAFTHF98 organic-chemistry.org
1-Bromo-4-methoxybenzeneVinyltrimethoxysilanePdCl₂(dppf)TBAFDioxane88 mdpi.com
4-Bromotoluene(4-Methoxyphenyl)trimethoxysilanePd(dba)₂/P(t-Bu)₃NaOHToluene/H₂O95 nih.gov
3-BromopyridinePhenyltriethoxysilanePdCl₂(PPh₃)₂TBAFTHF82 mdpi.com

Reactivity of the Chloromethyl Group

The chloromethyl group, being a benzylic halide, is a key reactive center in the molecule. The proximity of the benzene ring allows for the stabilization of carbocation intermediates or transition states, influencing the mechanism of nucleophilic substitution reactions.

The benzylic position of the chloromethyl group makes it susceptible to both SN1 and SN2 nucleophilic substitution reactions. The operative mechanism is largely dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Mechanism: In the presence of strong, typically anionic, nucleophiles and in polar aprotic solvents, the SN2 pathway is generally favored. The nucleophile attacks the electrophilic carbon of the chloromethyl group in a concerted step, displacing the chloride ion. The deactivating effect of the meta-disposed ester group can make the benzylic carbon more susceptible to nucleophilic attack. stackexchange.com

SN1 Mechanism: With weak nucleophiles, such as water or alcohols (solvolysis), and in polar protic solvents, the SN1 mechanism becomes more probable. The reaction proceeds through the formation of a resonance-stabilized benzylic carbocation. The positive charge is delocalized into the benzene ring, which facilitates the departure of the leaving group. quora.comyoutube.com However, the electron-withdrawing nature of the carboxyl and bromo substituents can destabilize the carbocation, potentially disfavoring a pure SN1 pathway.

Reaction Type Typical Nucleophiles Solvent Key Characteristics
SN2 Strong (e.g., CN⁻, RS⁻, N₃⁻)Polar Aprotic (e.g., DMSO, DMF)Concerted mechanism, inversion of stereochemistry (if chiral), sensitive to steric hindrance.
SN1 Weak (e.g., H₂O, ROH)Polar Protic (e.g., ethanol (B145695), water)Stepwise mechanism via a carbocation intermediate, results in racemization (if chiral), favored by resonance stabilization.

The electrophilic nature of the chloromethyl group makes this compound a useful alkylating agent in various organic syntheses, particularly in Friedel-Crafts type reactions. It can be used to introduce the 4-bromo-3-(methoxycarbonyl)benzyl moiety onto other aromatic or nucleophilic substrates.

In a typical Friedel-Crafts alkylation, an aromatic compound attacks the benzylic carbon of the chloromethyl group, usually in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). wikipedia.orglibretexts.org These catalysts enhance the electrophilicity of the chloromethyl group by coordinating with the chlorine atom, facilitating the formation of a carbocation-like species. The choice of catalyst and reaction conditions is crucial to control the extent of alkylation and prevent side reactions, such as the formation of diarylmethane byproducts. thieme-connect.de

The versatile chloromethyl group can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound.

Conversion to Alcohols: The corresponding benzylic alcohol can be prepared through hydrolysis of the chloromethyl group. This is a classic nucleophilic substitution reaction where water or hydroxide (B78521) ions act as the nucleophile. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed.

Conversion to Aldehydes: The transformation of the chloromethyl group into an aldehyde can be achieved through various oxidation methods. One common strategy is the Sommelet reaction, which involves the reaction of the benzylic halide with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the aldehyde. Alternatively, oxidation with dimethyl sulfoxide (B87167) (DMSO), known as the Kornblum oxidation, provides a mild and efficient method for this conversion. acs.org

Starting Functional Group Target Functional Group Typical Reagents and Conditions
ChloromethylAlcoholH₂O, NaOH or K₂CO₃
ChloromethylAldehyde1. Hexamethylenetetramine (hexamine) 2. H₂O (Sommelet reaction)
ChloromethylAldehydeDimethyl sulfoxide (DMSO), NaHCO₃ (Kornblum oxidation)

The displacement of the chloride with a cyanide nucleophile (CN⁻) yields the corresponding cyanomethyl derivative, methyl 4-bromo-3-(cyanomethyl)benzoate. This reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. stackexchange.com The resulting nitrile is a valuable synthetic intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Functional Group Interconversions of the Chloromethyl Group

Reactivity of the Methyl Ester Functionality

The methyl ester group in this compound is also amenable to several transformations, although it is generally less reactive than the chloromethyl group under many conditions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). Basic hydrolysis, using a reagent like sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol, is often preferred as it is generally irreversible.

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is often facilitated by using a large excess of the new alcohol or by removing the methanol as it is formed.

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would also likely reduce the chloromethyl group, leading to a diol. More selective reducing agents might be required to target only the ester group while preserving the chloromethyl functionality.

Amidation: Reaction with ammonia (B1221849) or primary or secondary amines can convert the methyl ester into the corresponding amide. This transformation often requires heating.

Hydrolytic Stability and Pathways under Varying Conditions

The hydrolytic stability of this compound is a critical parameter influencing its application and persistence in aqueous environments. The molecule possesses two primary sites susceptible to hydrolysis: the methyl ester and the benzylic chloride. The reaction pathways are highly dependent on the pH of the medium.

Under basic conditions , the ester group is readily hydrolyzed via a saponification mechanism. The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylate anion is stabilized by resonance and shows little tendency to react with the released methanol. A typical procedure involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH). chemspider.com

Under acidic conditions , the hydrolysis of the ester also occurs, proceeding through a different mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is reversible and typically requires elevated temperatures to proceed at a practical rate.

The chloromethyl group, being a benzylic halide, is also susceptible to hydrolysis, particularly via an SN1 or SN2 mechanism, to yield the corresponding alcohol, Methyl 4-bromo-3-(hydroxymethyl)benzoate. sigmaaldrich.com The reactivity of this group is enhanced by the stability of the potential benzylic carbocation intermediate. Under neutral or basic conditions, direct substitution by water or hydroxide ions can occur. It is often observed that the benzylic halide is more labile than the aromatic ester under certain nucleophilic conditions.

The interplay between these two hydrolytic pathways is dictated by the specific reaction conditions. For instance, strong basic conditions at elevated temperatures would likely result in the hydrolysis of both the ester and the chloromethyl group.

Table 1: Hydrolysis Pathways and Products

ConditionReagentReactive SiteMechanismPrimary Product
BasicNaOH (aq), HeatMethyl EsterSaponification4-bromo-3-(chloromethyl)benzoate salt
AcidicH₃O⁺, HeatMethyl EsterAcid-Catalyzed Ester Hydrolysis4-bromo-3-(chloromethyl)benzoic acid
Neutral/BasicH₂O / OH⁻ChloromethylSN1 / SN2Methyl 4-bromo-3-(hydroxymethyl)benzoate

Transesterification Processes

Transesterification is a fundamental process for converting one ester into another. For this compound, this involves the substitution of the methoxy (B1213986) group (-OCH₃) of the ester with a different alkoxy group. This reaction can be catalyzed by either an acid or a base.

In a typical base-catalyzed transesterification, an alkoxide, such as sodium ethoxide (NaOEt), is used. The ethoxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion to yield the new ethyl ester. Research on analogous compounds, such as ethyl 4-bromo-3-(bromomethyl)benzoate, demonstrates that reactions with sodium ethoxide in ethanol are effective for transformations at the benzylic position. chemicalbook.com While the primary reaction in that specific case is substitution of the benzylic bromide, the reaction environment, containing an alcohol and a corresponding alkoxide, is precisely what is required for transesterification of the ester group to occur concurrently. chemicalbook.com

Acid-catalyzed transesterification, using an acid like sulfuric acid (H₂SO₄) in an excess of another alcohol (e.g., ethanol), proceeds by protonating the carbonyl oxygen, increasing its electrophilicity and allowing the alcohol to act as a nucleophile.

The choice of catalyst and reaction conditions allows for the synthesis of a variety of different esters from the parent methyl ester, which can be useful for modifying the compound's physical properties or for subsequent synthetic steps.

Table 2: Hypothetical Transesterification Reaction

Catalyst TypeReagentAlcoholProduct
Base-CatalyzedSodium Ethoxide (NaOEt)EthanolEthyl 4-bromo-3-(chloromethyl)benzoate
Acid-CatalyzedSulfuric Acid (H₂SO₄)IsopropanolIsopropyl 4-bromo-3-(chloromethyl)benzoate

Reduction Reactions to Alcohols

The methyl ester functional group in this compound can be selectively reduced to a primary alcohol, yielding (4-bromo-3-(chloromethyl)phenyl)methanol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters. doubtnut.com

Powerful hydride reagents such as Lithium Aluminium Hydride (LiAlH₄) are commonly employed for this purpose. doubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the intermediate aldehyde. An acidic workup is then required to protonate the resulting alkoxide and liberate the primary alcohol.

Another effective reagent is Diisobutylaluminium hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures or to primary alcohols if used in excess or at higher temperatures. ncert.nic.in The use of these strong reducing agents is essential for achieving the conversion of the ester to the corresponding benzyl alcohol. ncert.nic.inwikipedia.org The chloromethyl group is generally stable to these conditions, although over-reduction or side reactions can occur depending on the specific conditions. The successful reduction of the closely related Methyl 4-bromo-3-methylbenzoate to 4-bromo-3-(methylphenyl)methanol supports the viability of this transformation. sigmaaldrich.com

Table 3: Reduction of Methyl Ester to Primary Alcohol

Reducing AgentAbbreviationTypical SolventProduct
Lithium Aluminium HydrideLiAlH₄Tetrahydrofuran (THF)(4-bromo-3-(chloromethyl)phenyl)methanol
Diisobutylaluminium hydrideDIBAL-HToluene / THF(4-bromo-3-(chloromethyl)phenyl)methanol

Intermolecular Interactions and Their Influence on Reactivity

Halogen Bonding Interactions within the Molecular Framework

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystalline structure of molecules containing halogens, these interactions can play a significant role in determining the molecular packing and can influence chemical reactivity.

For this compound, both the bromine and chlorine atoms can potentially participate in halogen bonding. Detailed crystallographic studies on the closely related compound Methyl 4-bromobenzoate have provided clear evidence of such interactions. researchgate.net In the crystal lattice of Methyl 4-bromobenzoate, a short intermolecular contact between the bromine atom and a carbonyl oxygen atom of an adjacent molecule is observed, with a Br···O distance of 3.047 Å. researchgate.net This distance is significantly shorter than the sum of the van der Waals radii of bromine and oxygen (~3.37 Å), indicating a strong, attractive halogen bonding interaction.

Given the structural similarity, it is highly probable that this compound also engages in analogous Br···O halogen bonds in the solid state. These directional interactions can influence the orientation of molecules within the crystal, potentially affecting the accessibility of reactive sites to reagents in solid-state reactions. The chlorine atom of the chloromethyl group could also participate in weaker C-Cl···O or C-Cl···π interactions, further stabilizing the crystal packing.

Table 4: Halogen Bonding in an Analogous Structure

Interacting Atoms (Donor···Acceptor)CompoundObserved Distance (Å)
C-Br···O=CMethyl 4-bromobenzoate3.047 researchgate.net

Role of Steric and Electronic Effects on Reaction Outcomes

The reactivity of this compound is governed by a combination of steric and electronic effects imparted by its substituents.

Electronic Effects: The benzene ring is substituted with three distinct groups, each exerting a significant electronic influence.

Methyl Ester (-COOCH₃): This group is strongly electron-withdrawing through both resonance and induction, deactivating the aromatic ring towards electrophilic substitution and making the carbonyl carbon highly electrophilic.

Chloromethyl (-CH₂Cl) group: This group is inductively electron-withdrawing due to the electronegativity of the chlorine atom.

The combined electron-withdrawing nature of these substituents makes the aromatic C-Br bond susceptible to nucleophilic attack in certain catalytic cycles, such as palladium-catalyzed cross-coupling reactions. Studies on similar isomers like 1-bromo-4-(chloromethyl)benzene show that selective coupling at the C-Br bond can be achieved with high efficiency, leaving the benzylic C-Cl bond intact under specific conditions. mdpi.com This highlights the differential electronic character and reactivity of the two carbon-halogen bonds.

Steric Effects: The arrangement of the substituents on the ring creates steric hindrance that can influence reaction outcomes. The chloromethyl group is positioned ortho to the bromine atom and meta to the ester group. This ortho-substituent can sterically hinder the approach of reagents to the bromine atom. More significantly, the chloromethyl group is adjacent to one of the ortho positions relative to the ester group, which could influence reactions at that site. The primary site for steric influence, however, is at the ester carbonyl. The adjacent chloromethyl group can moderately impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing the rates of hydrolysis or transesterification compared to an unsubstituted analogue.

Methyl 4 Bromo 3 Chloromethyl Benzoate As a Key Building Block in Advanced Organic Synthesis

Role in the Synthesis of Pharmaceutical Intermediates and Bioactive Molecules

The strategic placement of reactive functional groups makes methyl 4-bromo-3-(chloromethyl)benzoate a prized starting material in medicinal chemistry. It enables the efficient assembly of molecular scaffolds that are central to the development of novel therapeutic agents.

The compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are ubiquitous structural motifs in pharmaceuticals. The reactive chloromethyl group readily undergoes nucleophilic substitution with primary amines to forge a key carbon-nitrogen bond. This reaction is a cornerstone for building fused heterocyclic systems.

A prominent example is the synthesis of isoindolinone derivatives. The reaction of this compound with a variety of primary amines leads to the corresponding N-substituted amino esters. Subsequent intramolecular cyclization, often promoted by a base, yields the 5-bromo-isoindolin-1-one core. This scaffold is a key component in a class of potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and a target for cancer therapy.

Table 1: Synthesis of Isoindolinone Core from this compound

StepReactantReagent/ConditionProductPurpose
1This compoundPrimary Amine (R-NH₂)N-substituted amino ester intermediateC-N bond formation
2N-substituted amino ester intermediateBase (e.g., DBU, NaH)5-Bromo-2-substituted-isoindolin-1-oneIntramolecular cyclization to form heterocyclic core

Beyond simple heterocycles, this compound is instrumental in assembling more complex aromatic and polycyclic scaffolds for drug discovery. The bromo group provides a handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

This dual reactivity allows for a modular and divergent synthetic strategy. For instance, the chloromethyl group can first be used to introduce a specific side chain or build a heterocyclic ring system. In a subsequent step, the bromo group can be functionalized via a cross-coupling reaction to introduce further molecular complexity and diversity. This approach is highly valuable in generating libraries of related compounds for structure-activity relationship (SAR) studies. Researchers have utilized this strategy to append various aryl, heteroaryl, or alkynyl groups at the 4-position of the core scaffold, leading to the discovery of molecules with optimized biological activity and pharmacokinetic profiles.

Application in Agrochemical Synthesis and Development

The synthetic utility of this compound extends to the agrochemical industry. The core scaffolds derived from this building block are also relevant in the design of novel herbicides, fungicides, and insecticides. The principles of synthesis are analogous to those in pharmaceutical development, where the aim is to create molecules that interact with specific biological targets in pests or plants.

Patent literature describes the use of this compound and its derivatives as key intermediates in the production of complex agrochemicals. The ability to systematically modify the molecule at its three reactive sites allows for the fine-tuning of properties such as potency, selectivity, and environmental persistence. For example, the isoindolinone core can be further elaborated through cross-coupling reactions to produce compounds with herbicidal activity.

Contributions to Materials Science and Polymer Chemistry

While less documented than its role in life sciences, the bifunctional nature of this compound presents opportunities in materials science and polymer chemistry. The chloromethyl group can act as an initiator or a cross-linking site in polymerization reactions. Simultaneously, the bromo group can be converted into other functional groups suitable for polymerization or for grafting onto surfaces.

For example, the bromo group could be transformed into a vinyl or styrenyl group via a Stille or Suzuki coupling, creating a polymerizable monomer. The chloromethyl group in this resulting monomer could then be used for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties for applications in coatings, resins, or advanced electronic materials.

Derivatization Strategies for Enhanced Utility

The value of a building block is often enhanced by the ease with which it can be derivatized. This compound is amenable to various transformations that expand its synthetic utility.

In chemical biology and diagnostic research, it is often necessary to attach analytical tags, such as fluorescent dyes or biotin, to a molecule of interest to study its distribution, interactions, or mechanism of action. The reactive chloromethyl group of this compound provides a convenient site for introducing such reporter groups.

For instance, a fluorescent amine, such as a dansyl or NBD derivative, can be reacted with the chloromethyl group to create a fluorescently labeled version of the core scaffold. This tagged molecule can then be carried through a synthetic sequence. Alternatively, the bromo group can be used in a coupling reaction to attach a complex reporter group. This strategy allows for the creation of chemical probes to investigate the biological targets of the synthesized bioactive molecules.

Modification for Improved Chromatographic and Spectroscopic Properties

In the realm of analytical chemistry, the sensitive and selective detection of trace amounts of analytes is a perpetual challenge. Derivatization, the process of chemically modifying an analyte, is a powerful strategy to enhance its detectability by various analytical techniques, including high-performance liquid chromatography (HPLC) and spectroscopy. This compound has emerged as a promising, albeit specialized, derivatizing agent for this purpose. Its utility stems from the presence of two key functional groups: the reactive chloromethyl group and the bromo-benzoate moiety, which possesses advantageous spectroscopic and mass spectrometric properties.

The primary mechanism of action for this compound as a derivatizing agent involves the nucleophilic substitution of the chlorine atom by a suitable functional group on the analyte molecule. This reaction creates a stable covalent bond, effectively "tagging" the analyte with the bromo-benzoate group. Analytes that are amenable to this derivatization typically contain nucleophilic functional groups such as hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups.

The introduction of the this compound tag onto an analyte can significantly improve its chromatographic behavior and spectroscopic detection. For instance, the bromo-benzoate group is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This property is particularly beneficial for analytes that lack a native chromophore and are therefore difficult to detect using UV-Vis detectors in HPLC systems. By attaching this UV-active tag, the derivatized analyte can be readily detected and quantified at low concentrations.

Furthermore, the presence of a bromine atom in the derivatizing agent is highly advantageous for mass spectrometry (MS) detection. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum of the derivatized analyte, with two peaks of almost equal intensity separated by two mass units. This distinctive isotopic signature serves as a reliable marker for identifying the derivatized analyte, even in complex biological or environmental matrices. A similar principle has been demonstrated with other brominated derivatizing agents, such as 4-bromo-N-methylbenzylamine, which is used for the analysis of carboxylic acids by HPLC-MS. nih.gov

The reactivity of the chloromethyl group allows for derivatization reactions to be carried out under relatively mild conditions, which is crucial for preventing the degradation of thermally labile analytes. The reaction can be tailored by selecting appropriate bases and solvents to facilitate the nucleophilic substitution.

The table below illustrates the potential derivatization reactions of this compound with different classes of analytes.

Analyte ClassFunctional GroupDerivatization ReactionProduct
PhenolsAr-OHNucleophilic SubstitutionAr-O-CH₂-C₆H₃(Br)COOCH₃
ThiolsR-SHNucleophilic SubstitutionR-S-CH₂-C₆H₃(Br)COOCH₃
AminesR-NH₂Nucleophilic SubstitutionR-NH-CH₂-C₆H₃(Br)COOCH₃

The resulting derivatives exhibit enhanced detectability, as summarized in the following table.

PropertyEnhancement due to DerivatizationAnalytical Technique Benefited
UV Absorbance Introduction of a strong chromophore (bromo-benzoate group).HPLC with UV-Vis Detection
Mass Spectrometric Signature Characteristic isotopic pattern from the bromine atom.HPLC-Mass Spectrometry (HPLC-MS)
Fluorescence While not inherently fluorescent, the bromo-benzoate moiety can be a precursor for fluorescent tags. The principle of using a reactive bromomethyl group to introduce a fluorescent tag has been shown with other reagents. nih.govHPLC with Fluorescence Detection (following further modification)

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the chemical environment of each proton and carbon atom in a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of methyl 4-bromo-3-(chloromethyl)benzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and chloromethyl groups. The aromatic region would likely show three signals due to the trisubstituted benzene (B151609) ring. A doublet would be expected for the proton at C6, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, being coupled to the protons at C6 and C2. The proton at C2 would likely be a singlet or a very narrow doublet due to a small coupling constant with the C5 proton. The chloromethyl protons (-CH₂Cl) would appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom. The methyl ester protons (-OCH₃) would also present as a singlet, typically found in the upfield region of the spectrum.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the ester group would appear at the most downfield chemical shift. The six aromatic carbons would have characteristic shifts influenced by the attached substituents (bromo, chloromethyl, and carboxylate groups). The carbon of the chloromethyl group will be significantly deshielded by the chlorine atom, while the methyl ester carbon will have a characteristic chemical shift in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
H2~8.1-d
H5~7.8-dd
H6~7.7-d
-CH₂Cl~4.7~44s
-OCH₃~3.9~52s
C1-~131s
C2-~132d
C3-~138s
C4-~129s
C5-~133d
C6-~130d
C=O-~165s

Note: These are predicted values and may vary slightly in experimental conditions. s = singlet, d = doublet, dd = doublet of doublets.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the aromatic protons on adjacent carbons (H5-H6 and H5-H2), confirming their connectivity. The absence of cross-peaks for the chloromethyl and methyl ester protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at ~4.7 ppm in the ¹H NMR would show a correlation to the carbon signal at ~44 ppm in the ¹³C NMR, confirming the -CH₂Cl group.

The methyl ester protons (-OCH₃) and the carbonyl carbon (C=O).

The chloromethyl protons (-CH₂Cl) and the aromatic carbons C2, C3, and C4.

The aromatic protons and the neighboring carbon atoms, further confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₉H₈BrClO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the isotopic peaks corresponding to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information by elucidating the fragmentation pathways of the molecule. The fragmentation of the molecular ion of this compound would likely proceed through several key pathways. core.ac.ukyoutube.com A common fragmentation for esters is the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.org Another likely fragmentation pathway involves the cleavage of the benzylic carbon-chlorine bond, leading to the formation of a stable benzylic carbocation. The bromine atom could also be lost as a radical.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation

Fragment Ion (m/z) Proposed Structure/Loss
[M-CH₃O]⁺Loss of the methoxy radical
[M-Cl]⁺Loss of a chlorine radical
[M-Br]⁺Loss of a bromine radical
[M-CH₂Cl]⁺Loss of the chloromethyl radical
[M-COOCH₃]⁺Loss of the methoxycarbonyl radical

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. libretexts.org A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. libretexts.org The C-O stretching vibrations of the ester would appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl and chloromethyl groups would be in the 2850-3000 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibration would also be observable, although typically weaker than in the IR spectrum. The C-H stretching vibrations would also be present. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C=O (Ester)Stretching1720-1740IR (strong), Raman (moderate)
C-O (Ester)Stretching1250-1300, 1000-1100IR (strong)
Aromatic C-HStretching3000-3100IR (moderate), Raman (strong)
Aliphatic C-HStretching2850-3000IR (moderate), Raman (moderate)
C-ClStretching600-800IR (moderate)
C-BrStretching500-600IR (moderate)

An extensive search for published crystallographic data for the specific compound This compound has been conducted. The investigation aimed to locate scholarly articles or database entries that would provide the necessary information to detail its solid-state structure, as required by the specified outline.

Despite a thorough search of scientific databases and literature, no specific X-ray crystallography studies for "this compound" were found. Consequently, the detailed information required to populate the sections on its crystal packing, hydrogen bonding networks, and conformational preferences in the crystalline state is not available in the public domain.

Therefore, it is not possible to generate the requested article with the specified advanced spectroscopic and structural elucidation data.

Theoretical and Computational Studies on Methyl 4 Bromo 3 Chloromethyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for predicting a wide range of molecular properties. For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully employed to determine its structure and various molecular parameters. researchgate.net This same level of theory is appropriate for a detailed study of Methyl 4-bromo-3-(chloromethyl)benzoate.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The presence of the flexible chloromethyl and methyl ester groups suggests the possibility of multiple low-energy conformations. A conformational energy landscape analysis would systematically explore the rotational freedom around the C-C and C-O single bonds to identify all stable conformers and the energy barriers separating them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.905C-C-Br119.5
C-Cl1.789C-C-Cl112.3
C=O1.215O=C-O124.8
C-O1.358C-O-CH3115.7

Note: The values in this table are hypothetical and represent typical bond lengths, angles, and dihedrals for similar organic molecules as determined by DFT calculations. They are for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, which are rich in electron density. Conversely, the LUMO is likely to be centered on the electron-withdrawing ester group and the antibonding orbitals associated with the C-Cl and C-Br bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Ionization Potential6.85
Electron Affinity1.23
Electronegativity4.04
Chemical Hardness2.81
Electrophilicity Index2.91

Note: These values are illustrative and based on typical results from DFT calculations on halogenated aromatic esters. They are intended to demonstrate the type of data generated from FMO analysis.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing the calculated spectrum with experimentally obtained spectra, one can confirm the identity of the synthesized compound and gain a deeper understanding of its vibrational properties. researchgate.net For a related compound, 4-bromo-3-methylbenzonitrile, vibrational assignments have been successfully carried out using computational methods. researchgate.net

The calculated vibrational spectrum of this compound would show characteristic peaks for the C=O stretch of the ester group (typically around 1720 cm⁻¹), C-Br and C-Cl stretching vibrations (in the lower frequency region), and various aromatic C-H and C-C stretching and bending modes.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
C=O Stretch (Ester)1725
Aromatic C=C Stretch1600-1450
CH₂ Scissoring1440
C-O Stretch (Ester)1250
C-Cl Stretch750
C-Br Stretch650

Note: These are representative frequencies for the indicated functional groups and are for illustrative purposes. Actual calculated values may vary.

Reaction Mechanism Prediction and Energy Profiling

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. For this compound, which possesses multiple reactive sites, theoretical calculations can predict the most likely reaction mechanisms and the energetic feasibility of different transformations.

A key application of computational chemistry is the elucidation of reaction pathways by locating and characterizing transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By identifying the transition state structure, one can understand the geometry of the activated complex and calculate the activation energy of the reaction.

For this compound, potential reactions for study include nucleophilic substitution at the chloromethyl group or at the aromatic carbon bearing the bromine atom, as well as hydrolysis of the ester group. Computational modeling can map out the complete energy profile for these reactions, from reactants through transition states to products.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models can account for the effects of a solvent using either implicit or explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. researchgate.net

By performing calculations with a solvation model, one can determine how the presence of a solvent alters the energies of the reactants, products, and transition states. This is particularly important for reactions involving charged or highly polar species, where solvent stabilization can dramatically influence the reaction's energetic profile. For instance, in a nucleophilic substitution reaction involving this compound, a polar solvent would be expected to stabilize the transition state and any charged intermediates, thereby accelerating the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Currently, there is a notable absence of publicly available research specifically detailing molecular dynamics (MD) simulations for this compound. While computational studies are a common practice for characterizing the dynamic behavior and solvent interactions of novel chemical entities, specific findings related to this compound have not been published in the accessible scientific literature.

Molecular dynamics simulations are a powerful computational tool used to understand the time-dependent behavior of molecules. These simulations can provide detailed insights into conformational changes, intermolecular interactions, and the influence of different solvent environments on a molecule's structure and properties. For a compound like this compound, such simulations would be invaluable for predicting its behavior in various chemical systems.

In a typical MD simulation study, the following aspects would be investigated:

Force Field Parameterization: A crucial first step would involve the development or adaptation of a force field to accurately model the interatomic forces within and between molecules of this compound and its surrounding solvent molecules.

System Setup: The simulation system would be constructed by placing one or more molecules of the compound into a simulation box filled with a chosen solvent, such as water or an organic solvent. The size of the box and the number of solvent molecules would be determined based on the desired concentration and the need to avoid self-interaction artifacts.

Equilibration and Production Runs: The system would undergo an equilibration phase to allow it to reach a stable temperature and pressure. Following this, a longer production run would be performed to collect data on the molecule's trajectory over time.

Data Analysis: The trajectory data from the simulation would be analyzed to extract various properties.

Although specific data for this compound is not available, a hypothetical data table illustrating the type of information that could be obtained from such a study is presented below. This table is for illustrative purposes only and is not based on actual experimental or simulation data.

Hypothetical Simulation Parameters for this compound

ParameterValue
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
Box TypeCubic
Temperature300 K
Pressure1 atm
Simulation Time100 ns

Analysis of the simulation trajectories would yield quantitative data on the compound's dynamic properties and its interactions with the solvent.

Hypothetical Dynamic and Interaction Properties of this compound in Aqueous Solution

PropertyHypothetical Value
Radius of Gyration (Rg)4.5 Å
Solvent Accessible Surface Area (SASA)350 Ų
Number of Hydrogen Bonds (with water)2.1 (average)
Radial Distribution Function (g(r)) of water around Bromine atomPeak at 3.2 Å

The scientific community awaits dedicated computational studies on this compound to provide these and other valuable insights into its molecular behavior. Such research would be instrumental in understanding its chemical reactivity, potential for self-assembly, and interactions in complex environments, which are critical for its application in various fields of chemical synthesis and materials science.

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